molecular formula C7H12O2 B102295 2,2-Dimethyl-4-pentenoic acid CAS No. 16386-93-9

2,2-Dimethyl-4-pentenoic acid

Cat. No.: B102295
CAS No.: 16386-93-9
M. Wt: 128.17 g/mol
InChI Key: BGUAPYRHJPWVEM-UHFFFAOYSA-N
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Description

2,2-Dimethyl-4-pentenoic acid: is an organic compound with the molecular formula C7H12O2 . It is a branched fatty acid with a double bond located at the fourth carbon atom. This compound is known for its unique structure, which includes two methyl groups attached to the second carbon atom and a carboxylic acid group at the terminal end. The presence of the double bond and the branched structure imparts distinct chemical properties to this compound .

Mechanism of Action

Target of Action

This compound is a methyl-branched fatty acid , and as such, it may interact with various enzymes and receptors involved in fatty acid metabolism.

Mode of Action

As a fatty acid, it may be involved in various biochemical reactions, including esterification . Esterification is a common reaction in lipid metabolism, where a carboxylic acid (like 2,2-Dimethyl-4-pentenoic acid) reacts with an alcohol to form an ester. This process could potentially alter the function or localization of target proteins.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound should be stored under room temperature and is incompatible with strong oxidizing agents . Additionally, its vapors can accumulate to form explosive concentrations, and adequate ventilation is necessary when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-4-pentenoic acid can be achieved through various methods. One common approach involves the acid-catalyzed esterification of this compound . This reaction typically requires an acid catalyst, such as sulfuric acid, and proceeds under reflux conditions to yield the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps, such as distillation or crystallization, to obtain a high-purity product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethyl-4-pentenoic acid undergoes several types of chemical reactions, including:

    Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The hydrogen atoms on the double bond can be substituted with halogens or other functional groups.

Common Reagents and Conditions:

Major Products:

    Oxidation: Epoxides, diols

    Reduction: Alcohols

    Substitution: Halogenated derivatives

Scientific Research Applications

Pharmaceutical Applications

2,2-Dimethyl-4-pentenoic acid serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics allow it to participate in reactions that lead to the formation of complex molecules used in drug development. Specifically, it can be involved in:

  • Synthesis of Antimicrobial Agents : The compound can be utilized in the synthesis of antibiotics and other antimicrobial agents, where its unique structure enhances the efficacy of the resultant drugs.
  • Anti-inflammatory Drugs : It is also used in the development of anti-inflammatory medications, contributing to formulations that target inflammation effectively.

Organic Synthesis

The compound is widely used in organic chemistry for:

  • Alkene Synthesis : Its double bond structure makes it a valuable precursor for synthesizing various alkenes through elimination reactions.
  • Polymerization Processes : this compound can act as a monomer or co-monomer in polymerization reactions, leading to the creation of specialty polymers with tailored properties.

Material Science

In material science, this compound finds applications in:

  • Coatings and Adhesives : It is used to develop resins and adhesives that require specific mechanical properties and thermal stability.
  • Plasticizers : The compound can serve as a plasticizer in various formulations, enhancing flexibility and workability.

Case Study 1: Synthesis of Antibiotics

In a research study published in the Journal of Medicinal Chemistry, researchers demonstrated the use of this compound as an intermediate in synthesizing novel antibiotic compounds. The study highlighted how modifications to the compound's structure enhanced antibacterial activity against resistant strains.

Case Study 2: Development of Anti-inflammatory Agents

Another study focused on the application of this acid in formulating anti-inflammatory drugs. The results indicated improved efficacy when combined with other active pharmaceutical ingredients (APIs), showcasing its potential as a versatile building block in drug synthesis.

Comparison with Similar Compounds

  • 2,2-Dimethylpentanoic acid
  • 2,4-Dimethyl-2-pentenoic acid
  • 4-Pentenoic acid

Comparison: 2,2-Dimethyl-4-pentenoic acid is unique due to its branched structure and the presence of a double bond at the fourth carbon atom. This structural feature distinguishes it from similar compounds, such as 2,2-Dimethylpentanoic acid, which lacks the double bond, and 2,4-Dimethyl-2-pentenoic acid, which has a different arrangement of the double bond and methyl groups .

Biological Activity

2,2-Dimethyl-4-pentenoic acid (CAS Number: 16386-93-9) is an organic compound classified as a methyl-branched fatty acid. Its unique structure, characterized by a double bond and branching, suggests potential biological activities that merit investigation. This article will explore its biological properties, including metabolic pathways, physiological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C7H12O2C_7H_{12}O_2, with a molecular weight of approximately 128.17 g/mol. Its structure can be represented by the following SMILES notation: CC(C)\C=C(/C)C(O)=O. The compound appears as a yellow liquid with a boiling point ranging from 104 to 108 °C and a density of 0.933 g/cm³ .

Metabolism and Pharmacokinetics

Research indicates that this compound is involved in various metabolic processes. It is categorized under methyl-branched fatty acids, which are known to play roles in lipid metabolism and energy production. However, specific metabolic pathways for this compound remain under-explored in the literature.

Table 1: Physico-Chemical Properties of this compound

PropertyValue
Molecular FormulaC₇H₁₂O₂
Molecular Weight128.17 g/mol
Boiling Point104-108 °C
Density0.933 g/cm³
Flash Point88 °C (190 °F)
Refractive Index1.431

Flavoring Agent

Interestingly, derivatives of this compound have been utilized in the food industry as flavoring agents. Research has indicated that it can impart fruity flavors to food products, which could be linked to its sensory properties rather than direct biological activity . This application underscores the compound's relevance in food science and its potential interactions within biological systems.

Case Studies

  • Flavor Enhancement in Food Products : A patent describes the use of isobutyl and n-hexyl esters of related compounds to enhance flavors in foodstuffs and chewing gums . The study emphasizes the sensory impact of such compounds on consumer preferences.
  • Metabolic Studies : Limited metabolic studies have been conducted on similar methyl-branched fatty acids, suggesting that further research could elucidate the specific pathways through which this compound influences metabolic processes.

Properties

IUPAC Name

2,2-dimethylpent-4-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-4-5-7(2,3)6(8)9/h4H,1,5H2,2-3H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGUAPYRHJPWVEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00167667
Record name 4-Pentenoic acid, 2,2-dimethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16386-93-9
Record name 2,2-Dimethyl-4-pentenoic acid
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URL https://commonchemistry.cas.org/detail?cas_rn=16386-93-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Dimethyl-4-pentenoic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Pentenoic acid, 2,2-dimethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-Dimethyl-4-pentenoic Acid
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Record name 2,2-DIMETHYL-4-PENTENOIC ACID
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Synthesis routes and methods

Procedure details

A 100-ml four-necked flask equipped with a Dimroth reflux condenser, stirrer and thermometer was purged with nitrogen. The flask was charged with 17.7 g (0.0768 mol) of ethoxydimethylsilyl 2,2-dimethyl-4-pentenoate and 14.2 g (0.307 mol) of ethanol. The contents were stirred at room temperature for one hour, then at 60-65° C. for 5 hours. The reaction mixture was vacuum distilled, collecting 9.2 g of a colorless clear fraction having a boiling point of 78-79° C./0.6 kPa. On NMR and GC/MS analysis, the liquid was identified to be the target compound, 2,2-dimethyl-4-pentenoic acid. The yield was 93.4%. 1H-NMR (CDCl3, 300 MHz): δ (ppm) 11.9 (1H, br), 5.84-5.70 (1H, m), 5.11-5.08 (1H, m), 5.07-5.04 (1H, m), 2.30 (2H, dt, J=7.3 Hz, 1.1 Hz), 1.19 (6H, s) 13C-NMR (CDCl3, 75.6 MHz): δ (ppm) 184.6, 133.9, 118.2, 44.4, 42.2, 24.5 MS (EI): m/z 128 (M+), 113, 83, 55, 41
Name
ethoxydimethylsilyl 2,2-dimethyl-4-pentenoate
Quantity
17.7 g
Type
reactant
Reaction Step One
Quantity
14.2 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 2,2-Dimethyl-4-pentenoic acid synthesized?

A1: this compound can be synthesized by treating tetramethyl-1,3-cyclobutanedione with two equivalents of allyl oxide anion at a high temperature (140 °C). []

Q2: Can this compound be used to create cyclic structures?

A2: Yes, this compound can be converted to its acid chloride, which can then undergo cyclization reactions in the presence of a Lewis acid catalyst like aluminum chloride. [] This method allows for the synthesis of more complex cyclic molecules using this compound as a starting material.

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